2-Cyanocinnamic acid

Catalog No.
S575319
CAS No.
61147-65-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanocinnamic acid

CAS Number

61147-65-7

Product Name

2-Cyanocinnamic acid

IUPAC Name

(E)-3-(2-cyanophenyl)prop-2-enoic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+

InChI Key

HQVOPXGNHGTKOD-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N

Synonyms

2-cyanocinnamic acid, alpha-cyanocinnamate, alpha-cyanocinnamate, (E)-isomer

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N

Application in Cancer Research

Scientific Field: Biomedical Sciences - Cancer Research

Summary of the Application: 2-Cyanocinnamic acid has been used in combination with oxidizing dyes to enhance hyperthermic cytotoxicity in L929 cells . This research is significant as it explores the potential of 2-Cyanocinnamic acid in cancer treatment.

Methods of Application: The method involves administering 2-Cyanocinnamic acid simultaneously with two widely used oxidizing dyes, 2,3,5-triphenyltetrazolium chloride and methylene blue . The compounds are administered at 42°C, a temperature at which they are virtually non-toxic to L929 cells .

Results or Outcomes: The study found that the cytotoxicity was synergistically enhanced by the combined regimens after 3 hours of heat exposure . This suggests that 2-Cyanocinnamic acid could potentially be used to enhance the effectiveness of cancer treatments.

Application in Mass Spectrometry

Scientific Field: Analytical Chemistry - Mass Spectrometry

Summary of the Application: 2-Cyanocinnamic acid has been used in the synthesis of novel matrices for Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometric Analysis of Lipids .

Methods of Application: The method involves developing and optimizing new MALDI matrices with a range of modifications on the CHCA core, involving different functionalities and substituents .

Results or Outcomes: The study found that four of the synthesized matrices displayed good to even excellent performances as MALDI matrices in terms of ionization capability, interference-free spectra, S/N ratio, and reproducibility .

Origin and Significance:

2-CCA is not known to have a natural source. However, it holds significance in scientific research due to its potential applications. Studies have explored its use as a precursor for synthesizing more complex molecules with desired properties. For instance, research suggests that 2-CCA derivatives might enhance the activity of natural products by influencing their interaction with cellular targets [].


Molecular Structure Analysis

2-CCA has a conjugated double bond system consisting of a benzene ring connected to a three-carbon chain with a carboxylic acid group (COOH) at one end and a cyano group (CN) at the other. The presence of the cyano group and the conjugated double bond system are key features of its structure. The cyano group can participate in various chemical reactions due to its electron-withdrawing nature. The conjugated double bond system allows for delocalization of electrons, influencing the molecule's reactivity and stability [, ].


Chemical Reactions Analysis

Synthesis:

Several methods for synthesizing 2-CCA derivatives have been reported. One approach involves the reaction of a nitroso precursor with a suitable solvent like nitrobenzene at elevated temperatures [].

Sodium salt of l-nitroso-2-naphthol + Nitrobenzene (heat) -> 2-Cyanocinnamic acid ( + other products)

Further research explores optimizing these methods for efficiency and scalability [].

4-Cyanocinnamic AcidCyano group at the 4-positionExhibits distinct topochemical propertiesAlpha-Cyanocinnamic AcidCyano group at the alpha positionOften used as a precursor for other synthetic routes

Uniqueness of 2-Cyanocinnamic Acid

The unique positioning of the cyano group at the 2-position contributes to distinct reactivity compared to its analogs. This specificity allows for targeted applications in medicinal chemistry and materials science that may not be achievable with other similar compounds.

Research has indicated that 2-cyanocinnamic acid possesses various biological activities. It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes related to cancer progression. Additionally, derivatives of 2-cyanocinnamic acid have shown promise in enhancing natural product activity . Its structural features contribute to its interaction with biological targets, making it a compound of interest in pharmacological studies.

Several methods have been developed for synthesizing 2-cyanocinnamic acid:

  • Condensation Reactions: One common approach involves the condensation of cyanoacetic acid with aromatic aldehydes under basic conditions.
  • Modified Synthetic Routes: Recent advancements have introduced optimized methods that improve yield and reduce reaction times. For example, using ammonium ions in the presence of organic solvents has been shown to enhance efficiency .
  • Derivatives Synthesis: Various derivatives can be synthesized by modifying the starting materials or reaction conditions to explore different biological activities .

2-Cyanocinnamic acid finds applications across several fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic effects against inflammation and cancer.
  • Material Science: Utilized in the development of polymers and coatings due to its reactive nature.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

These applications underscore the compound's significance in both industrial and research contexts.

Studies on 2-cyanocinnamic acid have focused on its interactions with various biological molecules. Research indicates that it can inhibit specific enzymes involved in metabolic pathways related to diseases such as cancer. Additionally, interaction studies have explored how modifications to the cyano group or other functional groups affect biological activity and binding affinity to target proteins .

XLogP3

1.6

Wikipedia

2-cyanocinnamic acid

Dates

Last modified: 08-15-2023

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